3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile
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Overview
Description
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile is a chemical compound with a unique structure that includes a bipiperidine moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile typically involves the reaction of 1,4’-bipiperidine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the bipiperidine, followed by the addition of a nitrile compound to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The bipiperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted bipiperidine derivatives.
Scientific Research Applications
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bipiperidine moiety can interact with receptors or enzymes, modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidin-3-ol: A related compound with a hydroxyl group instead of a nitrile group.
3-([1,4’-Bipiperidin]-1’-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide: A more complex derivative with additional functional groups.
Uniqueness
3-([1,4’-Bipiperidin]-1’-yl)-3-oxopropanenitrile is unique due to its specific combination of a bipiperidine moiety and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O |
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Molecular Weight |
235.33 g/mol |
IUPAC Name |
3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C13H21N3O/c14-7-4-13(17)16-10-5-12(6-11-16)15-8-2-1-3-9-15/h12H,1-6,8-11H2 |
InChI Key |
VVJTWALQYXKNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)CC#N |
Origin of Product |
United States |
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